An In-depth Technical Guide to the Core Chemical Properties of 4-Ethoxycoumarin
An In-depth Technical Guide to the Core Chemical Properties of 4-Ethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycoumarin is a synthetic derivative of coumarin, a naturally occurring benzopyrone compound. It is a versatile molecule utilized in various scientific disciplines, particularly in biochemistry and pharmaceutical research.[1] Its core structure, featuring an ethoxy group at the 4-position of the coumarin scaffold, imparts unique physicochemical and fluorescent properties. This guide provides a comprehensive overview of the fundamental chemical properties of 4-ethoxycoumarin, its synthesis, analytical characterization, and its significant role as a probe in drug metabolism studies.
Physicochemical Properties
The fundamental physicochemical properties of 4-ethoxycoumarin are summarized in the tables below, providing a ready reference for laboratory applications.
Table 1: General and Physical Properties of 4-Ethoxycoumarin
| Property | Value | Source(s) |
| CAS Number | 35817-27-7 | [2][3] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][4] |
| Molecular Weight | 190.20 g/mol | [1][3] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 134-139 °C | [1][5] |
| Boiling Point (Predicted) | 356.2 ± 37.0 °C | [3] |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [3] |
Table 2: Solubility of Coumarin Derivatives
Note: Direct solubility data for 4-Ethoxycoumarin is limited. The table includes data for the closely related 7-Ethoxycoumarin and the parent compound 4-Hydroxycoumarin to provide an estimate.
| Compound | Solvent | Solubility | Source(s) |
| 7-Ethoxycoumarin | 95% Ethanol | 50 mg/mL | |
| DMSO | >20 mg/mL | ||
| Water | Soluble | ||
| Methanol | Soluble | ||
| DMF | ~30 mg/mL | [6] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] | |
| 4-Hydroxycoumarin | Ethanol | ~30 mg/mL | |
| DMSO | ~30 mg/mL | ||
| Dimethyl formamide | ~30 mg/mL | ||
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL |
Synthesis and Experimental Protocols
4-Ethoxycoumarin is typically synthesized from 4-hydroxycoumarin. The following sections detail the synthetic procedure and analytical protocols for its characterization.
Synthesis of 4-Ethoxycoumarin
A common method for the synthesis of 4-ethoxycoumarin is the Williamson ether synthesis, starting from 4-hydroxycoumarin and an ethylating agent such as iodoethane or diethyl sulfate in the presence of a base.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxycoumarin (1 equivalent) in a suitable solvent such as acetone or ethanol.
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Addition of Base: Add a base, for instance, anhydrous potassium carbonate (1.5-2 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.
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Addition of Ethylating Agent: Add iodoethane (1.2 equivalents) dropwise to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
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Purification: Dissolve the crude product in a suitable solvent like dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The final product can be further purified by recrystallization from a solvent system like ethanol/water to yield pure 4-ethoxycoumarin.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 4-ethoxycoumarin.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh 5-20 mg of 4-ethoxycoumarin and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
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Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-ethoxycoumarin.
Experimental Protocol for FTIR (Solid State):
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of 4-ethoxycoumarin with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (lactone), C-O-C (ether), and aromatic C=C bonds.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 4-ethoxycoumarin.
Experimental Protocol for LC-MS/MS:
-
Sample Preparation: Prepare a dilute solution of 4-ethoxycoumarin in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.
-
Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. Acquire mass spectra in a positive or negative ionization mode. For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and fragmenting it to obtain a characteristic fragmentation pattern.
Biological Activity and Signaling Pathway
4-Ethoxycoumarin is widely recognized as a substrate for cytochrome P450 (CYP) enzymes, a superfamily of enzymes involved in the metabolism of a vast array of xenobiotics, including drugs.[1] The primary metabolic pathway for 4-ethoxycoumarin is O-deethylation, which is catalyzed by various CYP isoforms.[7] This reaction results in the formation of 4-hydroxycoumarin and acetaldehyde. The O-deethylation of 7-ethoxycoumarin is a well-established marker for assessing the activity of specific CYP enzymes.[7]
Cytochrome P450-Mediated O-Deethylation of 4-Ethoxycoumarin
The enzymatic conversion of 4-ethoxycoumarin to 4-hydroxycoumarin is a key reaction in drug metabolism studies.
Safety and Handling
4-Ethoxycoumarin is harmful if swallowed and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects.[2]
Precautionary Measures:
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
First Aid:
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If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][8]
Conclusion
4-Ethoxycoumarin is a valuable chemical tool with well-defined physicochemical properties. Its utility as a fluorescent probe and a substrate for cytochrome P450 enzymes makes it an indispensable compound in drug metabolism and toxicology research. This guide provides the core technical information required by researchers and professionals to effectively and safely utilize 4-ethoxycoumarin in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. 4-ETHOXYCOUMARIN | 35817-27-7 [amp.chemicalbook.com]
- 4. 4-Ethoxycoumarin | C11H10O3 | CID 688703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Ethoxycoumarin 97 35817-27-7 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Ethoxycoumarin 35817-27-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
